molecular formula C6H6FNO B1218007 (5-Fluoropyridin-3-yl)methanol CAS No. 22620-32-2

(5-Fluoropyridin-3-yl)methanol

Cat. No.: B1218007
CAS No.: 22620-32-2
M. Wt: 127.12 g/mol
InChI Key: GGGJYJXAFSEWNM-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-3-yl)methanol is an organic compound with the molecular formula C6H6FNO It is a derivative of pyridine, where a fluorine atom is substituted at the 5-position and a hydroxymethyl group is attached to the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoropyridin-3-yl)methanol typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the above-mentioned synthetic route, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (5-Fluoropyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding alcohol or amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: (5-Fluoropyridin-3-yl)carboxylic acid.

    Reduction: this compound or (5-Fluoropyridin-3-yl)amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(5-Fluoropyridin-3-yl)methanol is being investigated for its potential as a bioactive molecule with various pharmacological effects. Its structure allows it to act as a building block for the synthesis of more complex compounds that may target specific biological pathways.

  • Anticancer Properties : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers. For example, in cytotoxicity assays:
    Cell LineIC50 (μM)
    MDA-MB-231 (Breast)6.59 - 12.51
    4T1 (Breast)13.23 - 213.7
    MRC-5 (Non-cancer)>200

These results indicate that while the compound may effectively target cancer cells, it shows selectivity towards non-cancerous cells, which is crucial for minimizing side effects in therapeutic applications .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, showing promising results against various bacterial strains. For instance, related derivatives have demonstrated strong inhibitory effects against Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL .

Synthesis of Heterocyclic Compounds

This compound serves as a versatile building block in the synthesis of complex heterocyclic compounds used in drug development and agrochemicals. Its fluorinated pyridine structure enhances the reactivity and stability of synthesized products.

Anticancer Activity Study

A study focused on the anticancer properties of pyrazole derivatives containing a fluorinated pyridine moiety found that certain derivatives exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells. This duality highlights the potential for developing selective anticancer therapies based on this compound derivatives .

Antimicrobial Evaluation

Research on related compounds demonstrated effective antibacterial activity against Gram-positive bacteria. The ability to inhibit biofilm formation further supports their potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-3-yl)methanol depends on its specific application:

    Pharmaceuticals: It may act by interacting with specific receptors or enzymes in the body, modulating their activity.

    Biochemical Probes: It can bind to specific proteins or nucleic acids, altering their function or providing a means to track their activity.

Comparison with Similar Compounds

  • (5-Fluoro-3-pyridyl)methanol
  • (5-Fluoro-2-pyridyl)methanol
  • (5-Fluoro-4-pyridyl)methanol

Comparison:

Biological Activity

(5-Fluoropyridin-3-yl)methanol is a compound with promising biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C6H7FNC_6H_7FN and a molecular weight of approximately 127.12 g/mol. The compound features a pyridine ring substituted with a fluorine atom at the 5-position and a hydroxymethyl group at the 3-position. This structural arrangement is significant as it influences the compound's reactivity and interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits notable antibacterial and antifungal properties. The following table summarizes key findings related to its biological activity:

Biological Activity Target Organisms Minimum Inhibitory Concentration (MIC)
AntibacterialStaphylococcus aureus4–64 µg/mL
Streptococcus pneumoniae4–64 µg/mL
AntifungalCandida albicansNot specified

These findings suggest that this compound could be developed into novel antibiotics or therapeutic agents.

The mechanism of action for this compound involves its interaction with various biological targets. Molecular docking studies have been employed to predict how this compound binds to specific proteins or enzymes relevant to disease processes. The presence of the fluorine atom enhances lipophilicity and alters electronic properties, which may improve binding affinities to biological targets.

Case Studies

  • Antibacterial Evaluation : A study optimized a series of derivatives based on this compound, demonstrating that some compounds exhibited up to an 8-fold stronger inhibitory effect than linezolid, with MIC values as low as 0.25 µg/mL against gram-positive bacteria .
  • Biofilm Inhibition : Another study highlighted the ability of certain derivatives to inhibit biofilm formation, which is crucial for treating persistent bacterial infections . The compounds not only inhibited biofilm formation but also showed favorable safety profiles in cytotoxicity assays.

Applications in Drug Development

The unique properties of this compound make it an attractive scaffold for drug discovery:

  • Pharmaceutical Development : Its potential as an antimicrobial agent positions it as a candidate for new antibiotic therapies.
  • Organic Synthesis : The reactive methanol group allows further chemical transformations, leading to the synthesis of more complex biologically active molecules.

Q & A

Q. What are the common synthetic routes for preparing (5-Fluoropyridin-3-yl)methanol, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis typically involves fluorination of pyridine precursors. A standard method includes reacting 5-methylpyridin-3-ylmethanol with fluorinating agents (e.g., KF or Selectfluor) under inert atmospheres to prevent side reactions. Continuous flow reactors can optimize yield and purity by enhancing temperature and pressure control . Alternative routes may employ halogen-exchange reactions using chlorinated precursors, where fluorine substitution is achieved via nucleophilic aromatic substitution. Solvent choice (e.g., DMSO or DMF) and catalyst selection (e.g., Cu(I) salts) significantly impact reaction efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve structural details (e.g., hydroxyl and pyridine ring protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strains in the pyridine ring .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity, especially for fluorinated byproducts .

Q. How does the fluorine substituent influence the electronic and steric properties of this compound, and what implications does this have for its reactivity?

Advanced Research Question
The fluorine atom exerts strong electron-withdrawing effects via inductive polarization, reducing electron density on the pyridine ring. This enhances stability against oxidation and directs electrophilic substitutions to meta/para positions. Steric effects are minimal due to fluorine’s small atomic radius, but its electronegativity increases hydrogen-bonding capacity at the hydroxyl group, impacting solubility and interactions with biological targets (e.g., enzymes) . These properties make the compound a versatile intermediate for synthesizing fluorinated pharmaceuticals or agrochemicals .

Q. What strategies resolve contradictions in crystallographic data when determining the structure of fluoropyridinyl derivatives?

Advanced Research Question
Discrepancies in crystallographic data (e.g., bond length anomalies or twinning) can be addressed by:

  • High-Resolution Data Collection : Use synchrotron radiation to improve data quality.
  • Software Refinement : SHELXL’s twin refinement module handles twinned crystals, while Olex2 integrates complementary tools for disorder modeling .
  • Cross-Validation : Compare results with DFT-calculated geometries or spectroscopic data to confirm atomic positions .

Q. How can computational methods predict the biological activity of this compound, and what experimental validations are required?

Advanced Research Question

  • Molecular Docking : Tools like AutoDock Vina simulate binding affinities to biological targets (e.g., kinase enzymes), leveraging fluorine’s hydrogen-bond acceptor properties .
  • QSAR Models : Correlate electronic descriptors (e.g., Hammett constants) with bioactivity data from analogs .
  • Experimental Validation : In vitro assays (e.g., enzyme inhibition studies) and cytotoxicity profiling in cell lines validate predictions. For example, fluoropyridinyl derivatives have shown promise in modulating IDH1 activity in cancer models .

Q. What are the challenges in optimizing reaction conditions for large-scale synthesis of fluoropyridinyl derivatives?

Advanced Research Question
Scaling up requires addressing:

  • Safety : Fluorinating agents (e.g., HF) demand specialized equipment and protocols .
  • Purification : Continuous chromatography or fractional distillation isolates the product from regioisomers.
  • Yield Optimization : Kinetic studies identify rate-limiting steps (e.g., fluorination), while DOE (Design of Experiments) models optimize temperature, pressure, and catalyst loading .

Q. How do steric and electronic effects of substituents on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
Electron-withdrawing groups (e.g., -F) activate the ring toward Suzuki-Miyaura coupling at specific positions. Steric hindrance from adjacent substituents (e.g., methyl groups) may limit catalyst access, requiring bulky ligands (e.g., SPhos) or elevated temperatures. Computational studies (e.g., NBO analysis) quantify electronic effects, guiding catalyst selection .

Q. What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

  • Storage : Keep in amber vials under inert gas (N2_2 or Ar) at -20°C to prevent oxidation of the hydroxyl group.
  • Handling : Use anhydrous solvents and gloveboxes to avoid hydrolysis.
  • Stability Monitoring : Regular HPLC checks detect degradation products (e.g., fluoropyridine carboxylic acids) .

Q. How does the compound’s logP value correlate with its membrane permeability in biological systems?

Advanced Research Question
The fluorine atom increases logP (lipophilicity), enhancing passive diffusion across cell membranes. However, excessive hydrophobicity may reduce aqueous solubility, necessitating prodrug strategies (e.g., phosphate esters). MD simulations predict permeability coefficients, validated via Caco-2 cell monolayers or PAMPA assays .

Q. What mechanistic insights explain regioselective fluorination in pyridine derivatives?

Advanced Research Question
Regioselectivity is governed by:

  • Electronic Factors : Fluorination favors electron-deficient positions (e.g., para to electron-withdrawing groups).
  • Transition-State Analysis : DFT calculations reveal energy barriers for alternative pathways, guiding reagent choice (e.g., DAST vs. Deoxo-Fluor) .
  • Solvent Effects : Polar aprotic solvents stabilize charged intermediates, directing substitution patterns .

Properties

IUPAC Name

(5-fluoropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGJYJXAFSEWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177141
Record name 5-Fluoronicotinyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22620-32-2
Record name 5-Fluoro-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22620-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoronicotinyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022620322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoronicotinyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 0° C. solution of 5-fluoropyridine-3-carbaldehyde (500 mg, 4.0 mmol) in anhydrous methanol (20 mL) was added sodium borohydride (150 mg, 4.0 mmol). The reaction mixture was stirred at room temperature for 3 hours. Saturated ammonium chloride solution (20 mL) was added. The resultant mixture was extracted with EtOAc (3×20 mL). The organic extracts were combined, dried over MgSO4, filtered, evaporated, and dried in vacuo, affording (5-fluoropyridin-3-yl)methanol (430 mg, 85% yield). The product was used without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-fluoronicotinic acid (1.0 g, 7.09 mmol) in THF (10 mL) was added TEA (0.9 mL, 7.73 mmol), followed by ethyl chloroformate (0.6 mL, 7.73 mmol) at 0° C. The reaction was stirred at room temperature 2 h; then it was filtered. The residue was washed with a small amount of THF. The filtrate was chilled to 0° C. and sodium borohydride (0.67 g, 17.73 mmol) was added, followed by dropwise addition of water (5 mL). The reaction was stirred at room temperature overnight. The reaction was partitioned between ethyl acetate and water. The organic layers were combined, dried over sodium sulfate, and concentrated to give a crude product which was used purified by a silica gel chromatography to give (5-fluoropyridin-3-yl)methanol (197 mg, 21.8% yield) as a colorless oil. LCMS retention time 0.375 min; LCMS MH+ 128.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
0.67 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four

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